molecular formula C7H6F3N3O2S B14042657 1-(3-Nitro-5-(trifluoromethylthio)phenyl)hydrazine

1-(3-Nitro-5-(trifluoromethylthio)phenyl)hydrazine

Katalognummer: B14042657
Molekulargewicht: 253.20 g/mol
InChI-Schlüssel: NZKRYAQFPFDPGU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Nitro-5-(trifluoromethylthio)phenyl)hydrazine is an organic compound with the molecular formula C7H6F3N3O2S and a molecular weight of 253.2 g/mol . This compound is characterized by the presence of a nitro group, a trifluoromethylthio group, and a hydrazine moiety attached to a phenyl ring. The unique combination of these functional groups imparts distinct chemical properties and reactivity to the compound, making it of interest in various scientific research fields.

Vorbereitungsmethoden

The synthesis of 1-(3-Nitro-5-(trifluoromethylthio)phenyl)hydrazine typically involves the reaction of 3-nitro-5-(trifluoromethylthio)aniline with hydrazine hydrate under controlled conditions . The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired hydrazine derivative. Industrial production methods may involve optimization of reaction parameters, such as temperature, pressure, and catalyst selection, to achieve higher yields and purity of the final product.

Analyse Chemischer Reaktionen

1-(3-Nitro-5-(trifluoromethylthio)phenyl)hydrazine undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrazine hydrate, hydrogen gas, and various catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Vergleich Mit ähnlichen Verbindungen

1-(3-Nitro-5-(trifluoromethylthio)phenyl)hydrazine can be compared with other similar compounds, such as:

    1-(3-Nitrophenyl)hydrazine: Lacks the trifluoromethylthio group, resulting in different chemical properties and reactivity.

    1-(3-Nitro-5-(trifluoromethyl)phenyl)hydrazine: Contains a trifluoromethyl group instead of a trifluoromethylthio group, affecting its lipophilicity and biological activity.

    1-(3-Amino-5-(trifluoromethylthio)phenyl)hydrazine:

The uniqueness of this compound lies in the combination of its functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C7H6F3N3O2S

Molekulargewicht

253.20 g/mol

IUPAC-Name

[3-nitro-5-(trifluoromethylsulfanyl)phenyl]hydrazine

InChI

InChI=1S/C7H6F3N3O2S/c8-7(9,10)16-6-2-4(12-11)1-5(3-6)13(14)15/h1-3,12H,11H2

InChI-Schlüssel

NZKRYAQFPFDPGU-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C=C1[N+](=O)[O-])SC(F)(F)F)NN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.